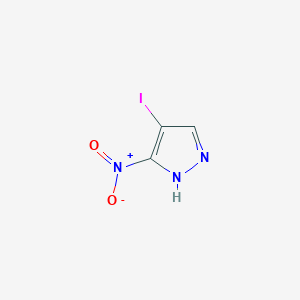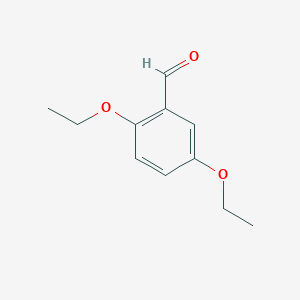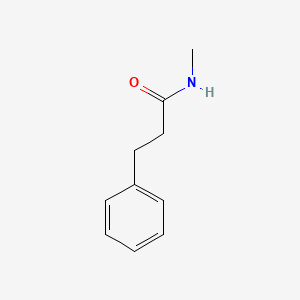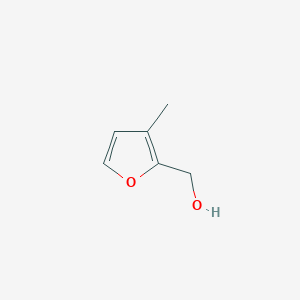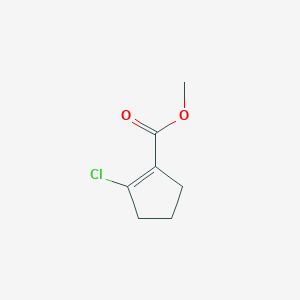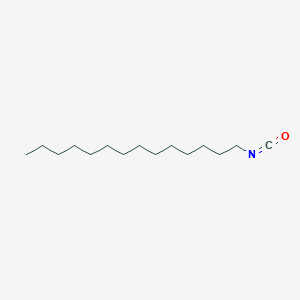
十四烷基异氰酸酯
描述
Tetradecyl isocyanate (TDI) is an aliphatic isocyanate used in a variety of applications, including the synthesis of polyurethane polymers, the production of coatings, and the manufacture of adhesives. TDI is a colorless liquid with a pungent odor and is highly reactive. It is a member of the aryl isocyanate family and is one of the most widely used isocyanates.
科学研究应用
1. 替代有毒异氰酸酯在交联中的应用
十四烷基异氰酸酯,像其他异氰酸酯一样,已被研究作为在羟基终止的预聚合物交联中替代有毒异氰酸酯的潜在选择。Dossi等人(2018年)的研究探讨了使用三乙二醇二环氧乙烷(TEGDGE)作为交联羟基终止聚醇的无毒替代品,可用于生产具有低玻璃转变温度的热稳定网络。这项研究强调了在聚合物化学中寻找更安全替代传统有毒异氰酸酯的持续努力(Dossi等人,2018年)。
2. 农药合成中的应用
包括十四烷基异氰酸酯在内的异氰酸酯在农药合成中作为反应中间体得到广泛应用。Lamberth(2021年)讨论了有机异氰酸酯和异硫氰酸酯在农药制造中的作用。这些化合物有助于安装关键的羧基功能,如氨基甲酸酯、脲和半胱氨酮,并且还用于构建杂环化合物,如四唑酮、噻唑和尿嘧啶(Lamberth, 2021)。
3. 自修复环氧材料的开发
在材料科学领域,包括十四烷基异氰酸酯在内的异氰酸酯正在被用于开发自修复材料。Hillewaere等人(2014年)研究了硫醇-异氰酸酯化学在创建自修复环氧热固性树脂中的应用。这种创新方法在创造具有增强耐久性和寿命的材料方面具有应用(Hillewaere等人,2014年)。
4. 空气中异氰酸酯的检测
检测环境中,特别是空气中的异氰酸酯是一个重要的研究领域。Ghosh等人(2014年)开发了一种用于直接检测空气中异氰酸酯的荧光感应聚合物。这种方法非常敏感,可以在非常低水平下检测到异氰酸酯,突显了监测环境和职业暴露于异氰酸酯的潜力(Ghosh et al., 2014)。
作用机制
Target of Action
Tetradecyl isocyanate primarily targets the respiratory system
Biochemical Pathways
For instance, a study on a surrogate chemical containing a functional isocyanate group showed that it affects chromatin, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, TOR pathway, and DNA repair processes .
Pharmacokinetics
The compound’s boiling point is 165-170 °c/14 mmHg , and it has a density of 0.869 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of Tetradecyl isocyanate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can affect its stability and reactivity. Furthermore, its effects can be influenced by the specific biological environment in which it is present, including the presence of other compounds and the pH and temperature conditions.
属性
IUPAC Name |
1-isocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMAQKBKGDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392931 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl isocyanate | |
CAS RN |
4877-14-9 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Tetradecyl isocyanate in chemical synthesis?
A1: Tetradecyl isocyanate (1b) serves as a crucial building block in synthesizing cationic surfactant intermediates, specifically 3-(dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) []. This synthesis involves reacting Tetradecyl isocyanate with 1-dimethylamino-2,3-propanediol, utilizing triethylamine as a catalyst [].
Q2: How is the structure of Tetradecyl isocyanate confirmed using analytical techniques?
A2: The structure of Tetradecyl isocyanate and its fragmentation pattern are elucidated using electron impact mass spectrometry (EI-MS) []. A key structural indicator is the presence of a base peak at m/z 99 in the mass spectrum, attributed to a stable six-membered ring formed during fragmentation []. This observation is further supported by quantum-mechanical energy calculations, which confirm the low energy and high stability of the six-membered ring structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
